

# An In-depth Technical Guide to the Physical Properties of 2-Methylundecanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methylundecanoic acid

Cat. No.: B1581081

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Methylundecanoic acid** (CAS No. 24323-25-9) is a branched-chain fatty acid that has garnered interest in various scientific fields, including pharmaceuticals and material science.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its unique molecular structure, featuring a methyl group at the alpha-position of the carboxylic acid, imparts distinct physical and chemical properties compared to its linear isomer, lauric acid. This guide provides a comprehensive overview of the key physical properties of **2-Methylundecanoic acid**, detailed experimental methodologies for their determination, and insights into their relevance in drug development.

## Molecular and Chemical Identity

**2-Methylundecanoic acid** is a saturated fatty acid with the molecular formula  $C_{12}H_{24}O_2$  and a molecular weight of 200.32 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Chemical Identifiers of **2-Methylundecanoic Acid**

Identifier	Value
IUPAC Name	2-methylundecanoic acid
CAS Number	24323-25-9
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>2</sub>
Molecular Weight	200.32 g/mol
SMILES	CCCCCCCCCCC(C)C(=O)O
InChI	InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14)

## Core Physical Properties

The physical state and behavior of **2-Methylundecanoic acid** under various conditions are dictated by its fundamental physical properties. These properties are crucial for its handling, formulation, and application.

Table 2: Key Physical Properties of **2-Methylundecanoic Acid**

Property	Value	Source(s)
Melting Point	Not explicitly found; expected to be low	-
Boiling Point	~306.6 °C at 760 mmHg	[4]
Density	~0.903 g/cm <sup>3</sup>	[4]
pKa	~4.9	-
Solubility	Insoluble in water; Soluble in organic solvents	-

## Melting Point

The melting point of a substance is a critical parameter for its characterization and purity assessment. For fatty acids, the melting point is influenced by chain length, saturation, and

branching. The methyl branch at the  $\alpha$ -position in **2-Methylundecanoic acid** disrupts the crystal lattice packing compared to its linear counterpart, which is expected to result in a lower melting point.

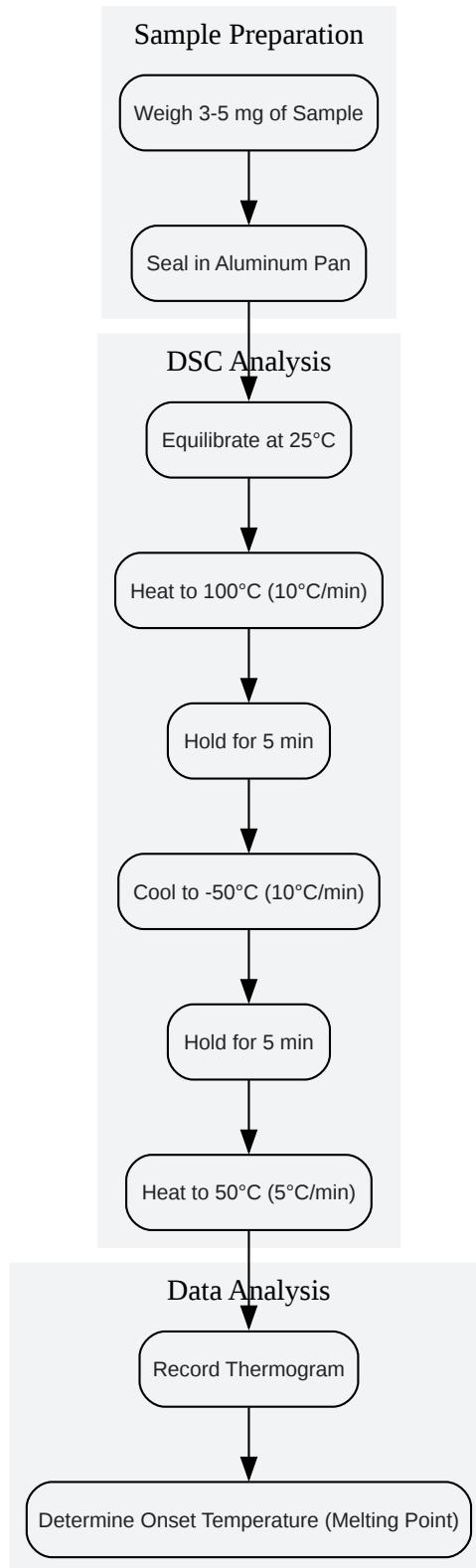
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material.

#### Methodology:

- **Sample Preparation:** Accurately weigh 3-5 mg of high-purity **2-Methylundecanoic acid** into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to volatilization.
- **Instrument Calibration:** Calibrate the DSC instrument for temperature and heat flow using certified standards such as indium and zinc.
- **Thermal Program:**
  - Equilibrate the sample at 25 °C.
  - Ramp the temperature to 100 °C at a rate of 10 °C/min to erase any prior thermal history.
  - Hold at 100 °C for 5 minutes.
  - Cool the sample to -50 °C at a rate of 10 °C/min.
  - Hold at -50 °C for 5 minutes to ensure complete crystallization.
  - Heat the sample from -50 °C to 50 °C at a controlled rate (e.g., 5 °C/min).
- **Data Analysis:** The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak temperature and the enthalpy of fusion can also be determined from the data.

**Causality and Self-Validation:** The use of a controlled heating and cooling cycle ensures that the measured melting point is a characteristic of the substance's thermodynamic properties and not an artifact of its thermal history. The sharpness of the melting peak can serve as an

indicator of sample purity; impurities typically lead to a broader melting range and a depressed melting point.



[Click to download full resolution via product page](#)*Fig. 1: Workflow for DSC analysis.*

## Boiling Point

The boiling point is another fundamental physical property that provides information about the volatility of a compound. The relatively high boiling point of **2-Methylundecanoic acid** is indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups.

Ebulliometry provides a precise measurement of the boiling point at a controlled pressure.

### Methodology:

- Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a condenser, and a calibrated thermometer or temperature probe positioned in the vapor phase.
- Sample Introduction: Place a known volume of **2-Methylundecanoic acid** and a few boiling chips into the boiling flask.
- Heating: Gently heat the sample to a steady boil, ensuring a constant reflux of the liquid.
- Temperature Measurement: Record the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a stable temperature reading on the thermometer immersed in the vapor.
- Pressure Correction: Record the ambient atmospheric pressure. If the measurement is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using the Clausius-Clapeyron relation or a nomograph.

**Causality and Self-Validation:** Measuring the temperature of the vapor phase rather than the liquid ensures that the true boiling point is recorded, as the liquid can become superheated. A stable and constant temperature reading during boiling indicates that the sample is pure.

## Density

The density of **2-Methylundecanoic acid** is an important parameter for formulation calculations and for understanding its molecular packing in the liquid state.

A pycnometer allows for the precise determination of the density of a liquid by accurately measuring a known volume of the substance.

Methodology:

- Pycnometer Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again. Calculate the exact volume of the pycnometer.
- Sample Measurement: Empty and dry the pycnometer. Fill it with **2-Methylundecanoic acid** at the same temperature as the calibration and weigh it.
- Density Calculation: The density of **2-Methylundecanoic acid** is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Causality and Self-Validation: The use of a calibrated pycnometer and a constant temperature ensures high accuracy. Performing multiple measurements and calculating the average and standard deviation validates the precision of the result.

## Solubility

The solubility of **2-Methylundecanoic acid** is a critical factor in its application, particularly in drug delivery systems. As a fatty acid, it is practically insoluble in water due to its long, nonpolar hydrocarbon chain. However, it is readily soluble in a wide range of organic solvents.

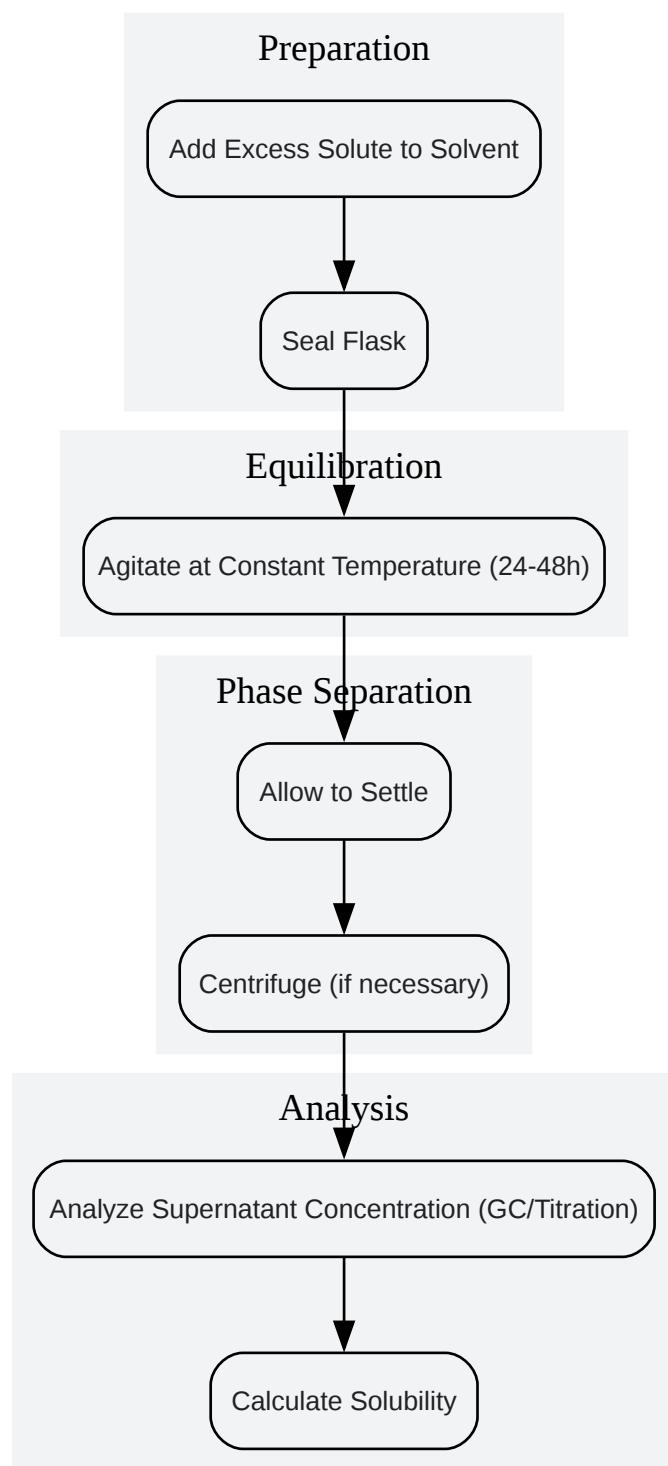
The shake-flask method is a standard technique for determining the solubility of a compound in a given solvent.

Methodology:

- Sample Preparation: Add an excess amount of **2-Methylundecanoic acid** to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.

- Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.
- Concentration Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of **2-Methylundecanoic acid** using a suitable analytical technique, such as gas chromatography (GC) after derivatization or titration.
- Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

**Causality and Self-Validation:** Ensuring that an excess of the solid is present and that the system has reached equilibrium are crucial for obtaining an accurate solubility value. Analysis of the solid phase after the experiment can confirm that no phase transition or degradation has occurred.



[Click to download full resolution via product page](#)

*Fig. 2: Shake-flask method for solubility.*

## Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and identification of **2-Methylundecanoic acid**.

## **<sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methylene protons of the long alkyl chain, the methine proton at the  $\alpha$ -position, the  $\alpha$ -methyl group, and the acidic proton of the carboxylic acid group.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the  $\alpha$ -carbon, the carbons of the alkyl chain, and the  $\alpha$ -methyl carbon.

While a publicly available experimental spectrum for **2-Methylundecanoic acid** is not readily found, based on the analysis of similar branched-chain fatty acids, the following chemical shifts can be predicted:

Table 3: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **2-Methylundecanoic Acid**

Atom	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
COOH	~11-12	~180
CH(CH <sub>3</sub> )	~2.4	~41
CH(CH <sub>3</sub> )	~1.1 (doublet)	~17
CH <sub>2</sub> (adjacent to CH)	~1.5	~34
(CH <sub>2</sub> ) <sub>7</sub>	~1.2-1.4	~22-32
Terminal CH <sub>3</sub>	~0.9 (triplet)	~14

## **Infrared (IR) Spectroscopy**

The IR spectrum of **2-Methylundecanoic acid** is characterized by the presence of a very broad O-H stretching band from approximately 2500 to 3300  $\text{cm}^{-1}$ , which is typical for a carboxylic acid dimer. A strong and sharp C=O stretching absorption is expected around 1710  $\text{cm}^{-1}$ . Other significant peaks include C-H stretching vibrations just below 3000  $\text{cm}^{-1}$ .

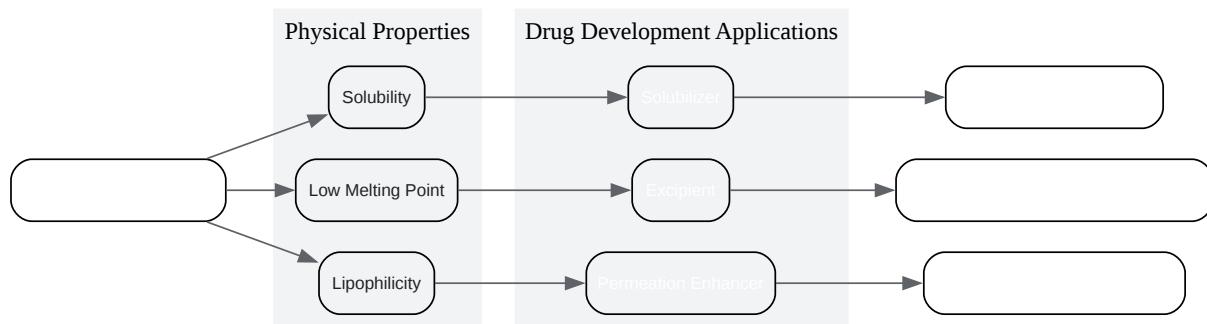
## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Methylundecanoic acid** will likely show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  200. The fragmentation pattern is expected to be complex due to the branched nature of the molecule. Common fragmentation pathways for fatty acids include McLafferty rearrangement and cleavage at the  $\alpha$ -carbon. The presence of the methyl branch will influence the fragmentation, leading to characteristic ions that can be used to determine the position of the branch.

## Relevance in Drug Development

The physical properties of **2-Methylundecanoic acid** are of significant interest to drug development professionals, particularly in the area of formulation and drug delivery.

- **Permeation Enhancement:** Fatty acids, including branched-chain fatty acids, are known to act as permeation enhancers in topical and transdermal drug delivery systems.<sup>[5][6][7][8]</sup> The lipophilic nature of **2-Methylundecanoic acid** allows it to partition into the lipid bilayers of the stratum corneum, disrupting its highly ordered structure and thereby increasing the permeability of the skin to co-administered drug molecules. Its melting point and solubility characteristics are critical for its incorporation into various topical formulations such as creams, ointments, and gels.
- **Solubilizing Agent:** Due to its ability to dissolve in many organic solvents and its amphiphilic character, **2-Methylundecanoic acid** can be used as a solubilizing agent for poorly water-soluble drugs in lipid-based formulations.
- **Excipient in Formulations:** The physical properties of **2-Methylundecanoic acid**, such as its density and viscosity, are important considerations when it is used as an excipient to achieve the desired physical characteristics and stability of a final drug product.



[Click to download full resolution via product page](#)

Fig. 3: Relevance of physical properties in drug development.

## Conclusion

This technical guide has provided a detailed examination of the physical properties of **2-Methylundecanoic acid**, offering both established data and robust experimental protocols for their determination. A thorough understanding of these properties is fundamental for researchers and scientists working with this compound. For professionals in drug development, these physicochemical characteristics are not merely academic; they are critical parameters that directly influence formulation strategies, drug delivery efficacy, and ultimately, the therapeutic potential of new pharmaceutical products. The unique attributes conferred by its branched-chain structure make **2-Methylundecanoic acid** a molecule of continuing scientific and industrial interest.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Undecanoic acid, 2-methyl- | C12H24O2 | CID 91168 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Methylundecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581081#2-methylundecanoic-acid-physical-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)